REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.[CH3:8][CH:9]([CH2:13][CH2:14][C:15]([OH:17])=O)[C:10](O)=[O:11].[NH4+:18].[OH-]>>[CH3:8][CH:9]1[CH2:13][CH2:14][C:15](=[O:17])[NH:18][C:10]1=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)CCC(=O)O
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
the remaining acetic anhydride was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The concentrated compound was dissolved in tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
STIRRING
|
Details
|
by stirring for 8 hours at room temperature
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
the remaining ammonia aqueous solution was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
an acetic anhydride was added
|
Type
|
TEMPERATURE
|
Details
|
by reflux at 60° C. for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The residual acetic anhydride was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by column chromatography (ethyl acetate:hexane=1:1)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(NC(CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 682 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |